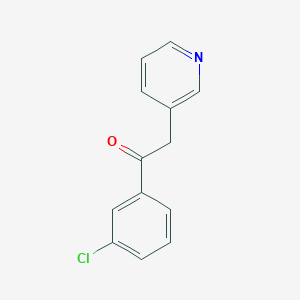

1-(3-Chlorophenyl)-2-(pyridin-3-yl)ethan-1-one

Description

1-(3-Chlorophenyl)-2-(pyridin-3-yl)ethan-1-one (CAS: 31251-55-5) is a diaryl ethanone derivative featuring a 3-chlorophenyl group and a pyridin-3-yl moiety connected via a ketone bridge. Its molecular formula is C₁₃H₁₀ClNO, with a molecular weight of 223.70 g/mol.

In , a structurally related compound, 1-(3-Chlorophenyl)-2-((5-(1-(6-fluoroquinazolin-4-yl)piperidin-4-yl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one (5i), was synthesized as a yellow solid (melting point: 99–100°C, yield: 82%) and evaluated for antibacterial and antifungal activities . The presence of a triazole-thio group and a piperidinyl-fluoroquinazolinyl moiety in 5i introduces additional hydrogen-bonding and hydrophobic interactions, enhancing its bioactivity compared to the parent scaffold.

Properties

IUPAC Name |

1-(3-chlorophenyl)-2-pyridin-3-ylethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO/c14-12-5-1-4-11(8-12)13(16)7-10-3-2-6-15-9-10/h1-6,8-9H,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJVYYQXBYOHPLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)CC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70624318 | |

| Record name | 1-(3-Chlorophenyl)-2-(pyridin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

224040-88-4 | |

| Record name | 1-(3-Chlorophenyl)-2-(3-pyridinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=224040-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Chlorophenyl)-2-(pyridin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-(3-Chlorophenyl)-2-(pyridin-3-yl)ethan-1-one, also known as a chlorinated phenyl ketone derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a chlorophenyl moiety and a pyridine ring, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its effects against various pathogens and cellular targets.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

Antimicrobial Activity

Recent studies indicate that this compound exhibits significant antimicrobial properties. For instance, it has been evaluated for its activity against Mycobacterium tuberculosis, showing promising results with IC50 values indicating effective inhibition of bacterial growth. In a study, derivatives of this compound were synthesized and tested, revealing that some exhibited IC90 values ranging from 3.73 to 4.00 μM against M. tuberculosis H37Ra .

Antichlamydial Activity

In addition to its antibacterial effects, this compound has shown potential antichlamydial activity. Research has demonstrated that derivatives of similar structures can selectively target Chlamydia species, suggesting that modifications to the chlorophenyl and pyridine groups could enhance such activities .

Study on Antimicrobial Efficacy

In a comparative study assessing the antimicrobial efficacy of various phenyl ketones, this compound was included among several derivatives. The study highlighted that the presence of electron-withdrawing groups like chlorine significantly enhanced the antibacterial activity against N. meningitidis and H. influenzae, with some derivatives achieving MIC values as low as 16 μg/mL .

Neuroprotection in Motor Neurons

Another relevant study focused on the neuroprotective effects of MAP4K inhibitors in motor neuron models treated with CPA. While direct evidence for this compound's neuroprotective effects is still emerging, related compounds demonstrated significant protective effects at concentrations below 2 μM, suggesting a potential avenue for future research into this compound's neuroprotective capabilities .

Summary of Findings

The biological activity of this compound spans several therapeutic areas:

- Antimicrobial : Effective against Mycobacterium tuberculosis with notable IC90 values.

- Antichlamydial : Potential for selective activity against Chlamydia.

- Neuroprotective : Related compounds show promise in protecting motor neurons from degeneration.

Scientific Research Applications

1-(3-Chlorophenyl)-2-(pyridin-3-yl)ethan-1-one, commonly referred to as a substituted chalcone, has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by a ketone functional group and two aromatic systems, which contribute to its biological activity. Below is a comprehensive overview of its applications in scientific research, including data tables and case studies.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis.

Case Study:

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of chalcone derivatives, including this compound, and evaluated their antibacterial effects. The results indicated that this compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and S. aureus .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro assays revealed that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Data Table: Anti-inflammatory Activity

| Compound | IC50 (µM) | Inflammatory Cytokine Inhibition |

|---|---|---|

| This compound | 25 | TNF-α, IL-6 |

| Aspirin | 15 | TNF-α, IL-6 |

Cytotoxicity Against Cancer Cells

The cytotoxic effects of this compound have been evaluated against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound was found to induce apoptosis in these cells.

Case Study:

A study published in Cancer Letters reported that the compound induced apoptosis through the intrinsic pathway, leading to increased levels of caspase-3 and -9 activation . The IC50 values were recorded at 20 µM for MCF-7 and 30 µM for A549 cells.

Data Table: Cytotoxicity Results

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 20 | Apoptosis via caspase activation |

| A549 | 30 | Apoptosis via caspase activation |

Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties, potentially benefiting conditions such as Alzheimer's disease. It has been shown to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegeneration.

Data Table: Neuroprotective Activity

| Compound | AChE Inhibition (%) |

|---|---|

| This compound | 65 |

| Donepezil | 80 |

Photophysical Properties

The photophysical characteristics of chalcones like this compound have been studied for their potential use in organic light-emitting diodes (OLEDs). The compound exhibits favorable luminescent properties when doped in polymer matrices.

Data Table: Photophysical Properties

| Property | Value |

|---|---|

| Absorption Max (nm) | 350 |

| Emission Max (nm) | 450 |

| Quantum Yield (%) | 30 |

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs of 1-(3-Chlorophenyl)-2-(pyridin-3-yl)ethan-1-one, highlighting substituent effects on physical and spectral properties:

Key Observations:

- Substituent Position : The position of the chlorine atom on the phenyl ring significantly impacts melting points. For example, the 4-chlorophenyl analog (5j) has a higher melting point (152–153°C) than the 3-chlorophenyl derivative (5i, 99–100°C), likely due to enhanced symmetry and packing efficiency in the para-substituted compound .

- Heterocyclic Modifications: The addition of a triazole-thio group and a quinazoline-piperidine system in 5i increases molecular complexity and bioactivity compared to simpler diaryl ethanones .

- Electronic Effects: Electron-withdrawing groups (e.g., Cl, F) on aromatic rings alter reactivity and binding affinity. For instance, the 3-fluorophenyl group in the 2-amino-5-chloropyridine derivative () may enhance dipole interactions in target binding .

Q & A

Basic Questions

What are the standard synthetic routes for 1-(3-Chlorophenyl)-2-(pyridin-3-yl)ethan-1-one?

A common approach involves Claisen-Schmidt condensation, where a substituted acetophenone reacts with an aromatic aldehyde in the presence of a base or acid catalyst. For example, analogous methods involve mixing 3-chlorophenyl acetophenone derivatives with pyridine-3-carbaldehyde in ethanol under acidic conditions (e.g., thionyl chloride) to form the α,β-unsaturated ketone intermediate, followed by purification via recrystallization . Optimization may include adjusting solvent polarity (e.g., ethanol vs. methanol) or catalyst concentration to improve yield and selectivity.

How can the purity and structural integrity of this compound be validated?

Methodological validation steps include:

- Chromatography : HPLC or TLC to assess purity.

- Spectroscopy :

- FT-IR : Confirm carbonyl (C=O) stretch at ~1680–1720 cm⁻¹ and aromatic C-Cl absorption at ~550–750 cm⁻¹ .

- NMR : H NMR should show peaks for the pyridyl protons (δ 7.5–8.5 ppm), chlorophenyl protons (δ 7.2–7.4 ppm), and the ketone carbonyl (no direct proton signal but inferred via coupling). C NMR confirms the ketone carbon at ~190–210 ppm .

- X-ray crystallography : For unambiguous structural confirmation, as demonstrated for similar chlorophenyl-ketone derivatives .

What safety precautions are critical when handling this compound?

- Hazard classification : Acute toxicity (oral, dermal, inhalation; Category 4) and potential skin/eye irritation .

- Mitigation measures :

Advanced Research Questions

How can contradictory spectral data for this compound be resolved?

Example scenario : Discrepancies in C NMR carbonyl signals may arise from solvent polarity or tautomeric effects.

- Resolution steps :

- Re-run NMR in deuterated DMSO or CDCl₃ to compare solvent-induced shifts.

- Perform computational modeling (DFT) to predict chemical shifts and identify tautomeric forms.

- Cross-validate with X-ray crystallography if crystalline forms are obtainable .

What strategies optimize yield in large-scale synthesis?

- Catalyst screening : Test bases like NaOH, KOH, or ionic liquids for improved reaction kinetics.

- Solvent optimization : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates.

- Temperature control : Gradual heating (e.g., 60–80°C) reduces side reactions like over-condensation .

- Workflow integration : Use continuous flow reactors to minimize batch variability .

How does the electronic interplay between the chlorophenyl and pyridyl groups affect reactivity?

- Electron-withdrawing effects : The 3-chlorophenyl group deactivates the ketone via inductive effects, reducing nucleophilic attack at the carbonyl.

- Pyridyl coordination : The nitrogen in pyridin-3-yl can act as a Lewis base, facilitating metal-catalyzed reactions (e.g., Suzuki coupling). Computational studies (e.g., NBO analysis) quantify charge distribution and frontier molecular orbitals .

What are the limitations in assessing biological activity using this compound?

- Degradation risks : Organic degradation during prolonged experiments (e.g., 9-hour assays) may alter the compound’s matrix. Stabilize samples via cooling (-20°C) or inert atmosphere storage .

- Solubility constraints : Low aqueous solubility may require DMSO or cyclodextrin complexation for in vitro studies .

Structural and Mechanistic Insights

How can crystallographic data inform intermolecular interactions?

- Packing analysis : X-ray structures of analogous compounds reveal π-π stacking between chlorophenyl and pyridyl groups, and hydrogen bonding involving the ketone oxygen. These interactions guide co-crystal design for enhanced stability .

What synthetic modifications enhance selectivity in cross-coupling reactions?

- Protecting groups : Temporarily block the ketone with acetals to direct coupling to the pyridyl or chlorophenyl moieties.

- Metal catalysts : Pd(PPh₃)₄ for Suzuki-Miyaura coupling at the chlorophenyl ring; CuI for Ullmann-type aryl amination .

Data Reproducibility and Validation

How to address variability in synthetic yields across labs?

- Standardize protocols : Document exact equivalents, solvent grades, and stirring rates.

- Control moisture : Use molecular sieves or anhydrous solvents to prevent hydrolysis of intermediates .

- Collaborative validation : Reproduce results in ≥3 independent labs with shared reagents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.